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Compound of Interest

Compound Name: L-Tryptophanamide

Cat. No.: B1682560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-
Tryptophanamide, an amide derivative of the essential amino acid L-tryptophan. The

information presented herein is crucial for the identification, characterization, and quality control

of this compound in research and drug development settings. This document details available

mass spectrometry data and provides an analysis of expected Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic features based on closely related structures. Detailed

experimental protocols and visualizations are included to facilitate a deeper understanding of

the molecule's structural and analytical properties.

Spectroscopic Data Summary
The following tables summarize the available and estimated spectroscopic data for L-
Tryptophanamide. It is important to note that while mass spectrometry data is directly

available for L-Tryptophanamide, the NMR and IR data are based on published spectra of

closely related derivatives and serve as a reliable estimation for the parent compound.

Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and fragmentation

pattern of L-Tryptophanamide.
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Technique Ionization Mode Precursor m/z Fragment Ions (m/z)

LC-MS/MS ESI- 202.2 185.1, 157.1, 130.1

Table 1: Mass Spectrometry Data for L-Tryptophanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables provide estimated ¹H and ¹³C NMR chemical shifts for L-
Tryptophanamide. These estimations are derived from the spectral data of thyminyl l-
tryptophanamide and are expected to be highly representative of the L-Tryptophanamide
core structure.

¹H NMR (Estimated)

Proton
Estimated Chemical Shift

(ppm)
Multiplicity

H-α ~4.7 dd

H-β ~3.1, ~3.3 dd, dd

Indole N-H ~10.9 s

Indole H-2 ~7.2 s

Indole H-4 ~7.6 d

Indole H-5 ~7.1 t

Indole H-6 ~7.0 t

Indole H-7 ~7.4 d

Amide -NH₂ ~7.5, ~7.3 s, s

Table 2: Estimated ¹H NMR Chemical Shifts for L-Tryptophanamide.

¹³C NMR
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Carbon Chemical Shift (ppm)

C=O (Amide) 169.7

C-α 55.9

C-β 29.2

Indole C-2 124.9

Indole C-3 111.5

Indole C-3a 129.2

Indole C-4 119.7

Indole C-5 122.8

Indole C-6 120.2

Indole C-7 112.7

Indole C-7a 138.4

Table 3: ¹³C NMR Chemical Shifts for the L-Tryptophanamide Core, derived from Thyminyl l-
tryptophanamide data.[1]

Infrared (IR) Spectroscopy
The IR spectrum of L-Tryptophanamide is characterized by absorption bands corresponding

to its key functional groups. The following table provides an estimation of these characteristic

peaks.
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Functional Group
Estimated Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (Indole) ~3400 Medium

N-H Stretch (Amine & Amide) 3300-3500 Strong, Broad

C-H Stretch (Aromatic) ~3100 Medium

C-H Stretch (Aliphatic) 2850-3000 Medium

C=O Stretch (Amide I) ~1660 Strong

N-H Bend (Amine/Amide II) ~1600 Medium

C=C Stretch (Aromatic) 1450-1600 Medium-Strong

C-N Stretch 1000-1250 Medium

Table 4: Estimated Infrared Absorption Bands for L-Tryptophanamide.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for L-
Tryptophanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of L-Tryptophanamide or its hydrochloride salt.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄, or D₂O). The choice of solvent may depend on the solubility of the specific salt

form and the desired exchange of labile protons.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.
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Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

Processing: Apply Fourier transformation with an exponential window function, phase

correction, and baseline correction. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid L-Tryptophanamide sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a UATR

accessory.[2]

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: A background spectrum of the clean, empty ATR crystal should be collected prior

to the sample spectrum and automatically subtracted.

Mass Spectrometry (MS)
Sample Preparation (LC-MS):

Prepare a stock solution of L-Tryptophanamide in a suitable solvent (e.g., methanol or

acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Liquid Chromatography - Mass Spectrometry (LC-MS) Analysis:

Instrument: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g.,

a triple quadrupole or ion trap).

LC Conditions:
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Column: A C18 reverse-phase column is typically suitable.

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a

modifier like formic acid (0.1%) to assist ionization.

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

MS Conditions:

Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes to

determine the most sensitive ionization.

Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) of

the parent ion to obtain fragmentation data.

Collision Energy: Varied to optimize fragmentation.

Visualizations
The following diagrams illustrate the chemical structure of L-Tryptophanamide and a general

workflow for its spectroscopic analysis.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Chemical structure of L-Tryptophanamide with key functional groups highlighted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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